molecular formula C18H20N2O2S B8507517 2-Ethyl-4-(1-pyrrolidyl)-2H-naphtho[2,1-e]-1,2-thiazine-1,1-dioxide CAS No. 61764-57-6

2-Ethyl-4-(1-pyrrolidyl)-2H-naphtho[2,1-e]-1,2-thiazine-1,1-dioxide

Cat. No. B8507517
CAS RN: 61764-57-6
M. Wt: 328.4 g/mol
InChI Key: UXOLJLBXMCJEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4-(1-pyrrolidyl)-2H-naphtho[2,1-e]-1,2-thiazine-1,1-dioxide is a useful research compound. Its molecular formula is C18H20N2O2S and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-4-(1-pyrrolidyl)-2H-naphtho[2,1-e]-1,2-thiazine-1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-4-(1-pyrrolidyl)-2H-naphtho[2,1-e]-1,2-thiazine-1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61764-57-6

Molecular Formula

C18H20N2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

2-ethyl-4-pyrrolidin-1-ylbenzo[h][1,2]benzothiazine 1,1-dioxide

InChI

InChI=1S/C18H20N2O2S/c1-2-20-13-17(19-11-5-6-12-19)16-10-9-14-7-3-4-8-15(14)18(16)23(20,21)22/h3-4,7-10,13H,2,5-6,11-12H2,1H3

InChI Key

UXOLJLBXMCJEBO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C(S1(=O)=O)C3=CC=CC=C3C=C2)N4CCCC4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2 gm (7.3 millimols) of 2-ethyl-2H-naphtho[2,1-e]-1,2-thiazine-4(3H)-one-1,1-dioxide, 1.04 gm (14.6 millimols) of pyrrolidine, 200 mgm p-toluenesulfonic acid and 100 mlof benzene was refluxed for 24 hours in a vessel equipped with a water trap. Subsequently, another 1.04 gm (14.6 millimols) of pyrrolidine and 200 mgm of p-toluenesulfonic acid were added, and the reaction mixture wasrefluxed for 24 hours more. After cooling, the reaction mixture was evaporated, and the residue was extracted with ether several times. The combined ether extracts were washed twice with water, dried and evaporated. Recrystallization of the residue from methanol yielded 1.2 g (50% of theory) of the desired enamine, m.p. 115°-117° C.
Quantity
2 g
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reactant
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1.04 g
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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1.04 g
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Yield
50%

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